![molecular formula C32H34N2O3S B12496275 N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12496275.png)
N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes benzyliques et triméthylphényliques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la benzylamine avec la 2,6-bis(bromométhyl)pyridine, qui fournit le composé trimérique comme produit majoritaire . Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de solvants tels que le dichlorométhane ou l’éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour garantir la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile, souvent en utilisant des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.
Réactifs et conditions courants
Les réactions impliquant ce composé nécessitent souvent des réactifs et des conditions spécifiques. Par exemple, les réactions d’oxydation peuvent être effectuées en milieu acide ou basique, tandis que les réactions de réduction se produisent généralement en présence d’un solvant comme le tétrahydrofurane (THF).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et des modifications protéiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel le N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide comprennent :
Unicité
Ce qui distingue le N,N,N~2~-tribenzyl-N~2~-[(2,4,6-triméthylphényl)sulfonyl]glycinamide est sa combinaison unique de groupes benzyliques et triméthylphényliques, qui confèrent des propriétés chimiques et une réactivité spécifiques. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C32H34N2O3S |
|---|---|
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C32H34N2O3S/c1-25-19-26(2)32(27(3)20-25)38(36,37)34(23-30-17-11-6-12-18-30)24-31(35)33(21-28-13-7-4-8-14-28)22-29-15-9-5-10-16-29/h4-20H,21-24H2,1-3H3 |
Clé InChI |
QGALBYURZNBSRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)
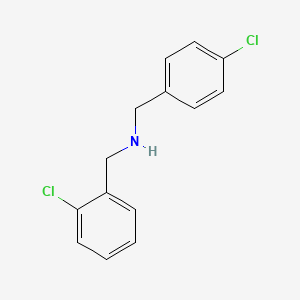
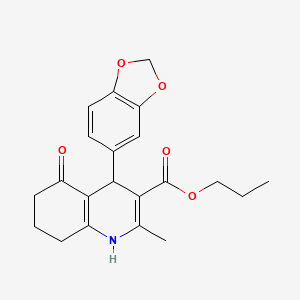
![Diethyl 5-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12496207.png)
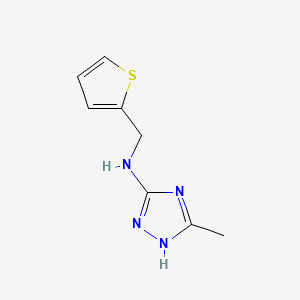
![9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate](/img/structure/B12496212.png)
![Methyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496220.png)
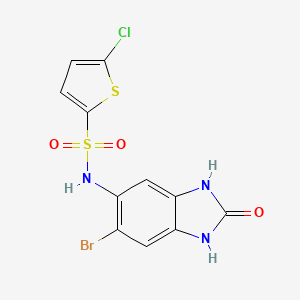
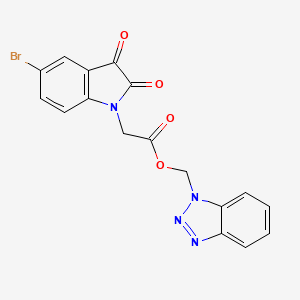
![N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12496246.png)
![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)
